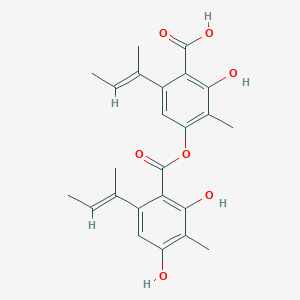
Agonodepside B
Übersicht
Beschreibung
Molecular Structure Analysis
Agonodepside B has a molecular weight of 426.46 and its molecular formula is C24H26O7 . The SMILES representation of its structure isC/C=C(C)/C(C=C1OC(C2=C(C=C(C(C)=C2O)O)/C(C)=C/C)=O)=C(C(O)=C1C)C(O)=O . Physical And Chemical Properties Analysis
Agonodepside B has a molecular weight of 426.46 and its molecular formula is C24H26O7 . The compound is classified under Phenols, Polyphenols, Ketones, Aldehydes, and Acids . More detailed physical and chemical properties might be available in specialized chemical databases or literature.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Agonodepside B has been identified as having significant antibacterial properties. Research indicates that it exhibits potent activity against Gram-positive bacteria. This makes it a promising candidate for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Cytotoxicity Against Tumor Cells
Studies have shown that Agonodepside B possesses cytotoxic effects against various tumor cell lines. This suggests its potential use in cancer therapy, either as a standalone treatment or in combination with other chemotherapeutic agents to enhance their efficacy .
Photoprotective Potential
The compound has demonstrated photoprotective properties, making it a potential ingredient in sunscreen formulations. It can absorb harmful UVA and UVB radiation, protecting the skin from damage and contributing to the prevention of skin cancer .
Antioxidant Activity
Agonodepside B also shows antioxidant activity, which is crucial in protecting cells from oxidative stress. This property is beneficial not only in skincare products but also in therapeutic applications for diseases caused by oxidative damage .
Marine Biotechnology
Derived from marine fungi, Agonodepside B is part of a unique class of compounds with biotechnological applications. Its marine origin suggests that it could be sustainably sourced and utilized in various biotechnological fields .
Chemical Defense Mechanisms
The ability of Agonodepside B to function as a chemical defense mechanism in its natural environment indicates its potential use in developing protective agents. These could be applied in agricultural settings to protect crops from bacterial infections or in material science to create antibacterial surfaces .
Safety and Hazards
Wirkmechanismus
Target of Action
Agonodepside B is a chemical compound isolated from the filamentous fungus strain F7524 The specific targets of Agonodepside B are not explicitly mentioned in the available literature
Mode of Action
It is known that agonodepside b is a depside, a natural product class commonly formed by two or more phenolic units, biosynthetically originated from the polyketide synthase (pks) route
Biochemical Pathways
It is known that depsides, the class of compounds to which agonodepside b belongs, are formed by the polyketide synthase (pks) route . The downstream effects of these pathways are yet to be fully understood.
Result of Action
Agonodepside B has been found to have photoprotective and antioxidant properties . It has been shown to exhibit excellent absorbance in both UVA and UVB regions, display photostability, and be non-phototoxic to HaCaT cells . It also exhibited antioxidant activity by reducing intracellular ROS production induced by UVA in keratinocyte monolayers and reconstructed human skin models .
Action Environment
The action of Agonodepside B can be influenced by environmental factors. For instance, it was isolated from a fungus in the Antarctic environment, which is known for its harsh conditions and high UV exposure . This suggests that Agonodepside B may have evolved to provide photoprotective benefits in such an environment.
Eigenschaften
IUPAC Name |
6-[(E)-but-2-en-2-yl]-4-[6-[(E)-but-2-en-2-yl]-2,4-dihydroxy-3-methylbenzoyl]oxy-2-hydroxy-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-7-11(3)15-9-17(25)13(5)21(26)20(15)24(30)31-18-10-16(12(4)8-2)19(23(28)29)22(27)14(18)6/h7-10,25-27H,1-6H3,(H,28,29)/b11-7+,12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTHRDXERPBJOF-MKICQXMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C(=CC)C)C(=O)O)O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)/C(=C/C)/C)C(=O)O)O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




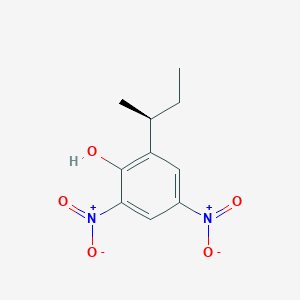
![(2S,3R,4S,4aR,11bR)-2,3,4-trihydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1214033.png)
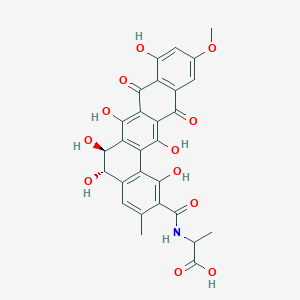
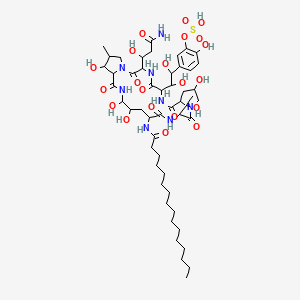

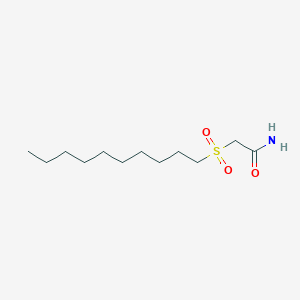

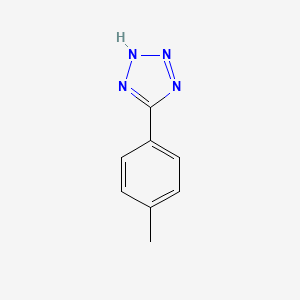
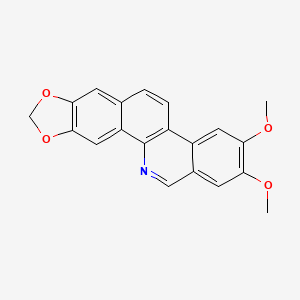
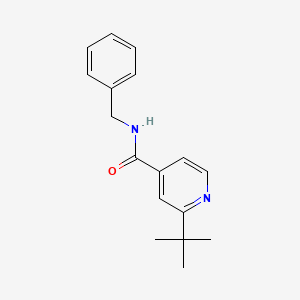


![2,4(1H,3H)-Pyrimidinedione,1-[(1S,3R,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodo-](/img/structure/B1214052.png)